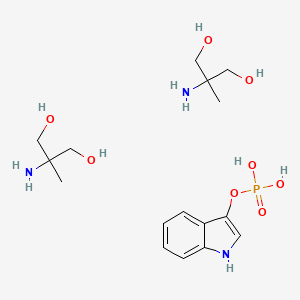

1,3-Propanediol, 2-amino-2-methyl-, compd. with 1H-indol-3-yl dihydrogen phosphate (2:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Bio-based Production and Polymer Application

1,3-Propanediol (1,3-PD) is a key intermediate for the production of biodegradable polymers. Research highlights the development of microbial methods for producing 1,3-PD from renewable sources like glycerol and glucose. For instance, the engineered yeast Hansenula polymorpha has been modified to produce 1,3-PD from glucose, presenting a sustainable alternative to chemical synthesis, which can lead to cost-effective industrial production from biomass resources (Hong et al., 2011). Additionally, the use of Klebsiella pneumoniae engineered to express genes for glycerol-3-phosphate dehydrogenase and glycerol-3-phosphatase has demonstrated the potential for direct conversion of glucose to glycerol, a precursor for 1,3-PD production (Zheng et al., 2008).

2. Optimization of Fermentation Conditions

Optimization of fermentation conditions to enhance 1,3-PD production has been extensively studied. For example, research on Lactobacillus reuteri has shown that manipulating the bioreactor operation mode and pH levels can significantly improve the yield and productivity of 1,3-PD from glycerol, demonstrating the feasibility of large-scale bio-based production (Vieira et al., 2015).

3. Flame Retardancy in Polymers

In the field of material science, 1,3-PD has been utilized to synthesize novel monomers with improved properties. For instance, 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate has been synthesized, showing potential for the development of adhesive polymers with improved hydrolytic stability and non-cytotoxic behavior, highlighting the versatility of 1,3-PD derivatives in creating safer materials (Moszner et al., 2006).

4. Genetic Engineering for Enhanced Production

Genetic engineering strategies have been employed to overcome limitations in microbial production of 1,3-PD, such as low productivity and metabolite inhibition. By modifying the genome of production strains, such as Clostridium butyricum and Klebsiella pneumoniae, through techniques like mutagenesis and genetic engineering, researchers have achieved higher yields and productivity, paving the way for more efficient biosynthetic processes (Yang et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives have a wide range of biological and clinical applications .

Biochemical Pathways

It is used as a buffer component in a sds-gradient gel electrophoresis system that separates polypeptides in the molecular weight range of 1500 to 100,000 .

Result of Action

It is used as a buffer for the determination of alkaline phosphatase activity .

Biochemical Analysis

Cellular Effects

It’s hypothesized that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

The transport and distribution of 2-Amino-2-methylpropane-1,3-diol;1H-indol-3-yl dihydrogen phosphate within cells and tissues are not well-characterized. Future studies could reveal any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Properties

IUPAC Name |

2-amino-2-methylpropane-1,3-diol;1H-indol-3-yl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8NO4P.2C4H11NO2/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;2*1-4(5,2-6)3-7/h1-5,9H,(H2,10,11,12);2*6-7H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYRYPWVJYBYSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)N.CC(CO)(CO)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N3O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60910338 |

Source

|

| Record name | 1H-Indol-3-yl dihydrogen phosphate--2-amino-2-methylpropane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107475-12-7 |

Source

|

| Record name | 1,3-Propanediol, 2-amino-2-methyl-, compd. with 1H-indol-3-yl dihydrogen phosphate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107475127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-yl dihydrogen phosphate--2-amino-2-methylpropane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

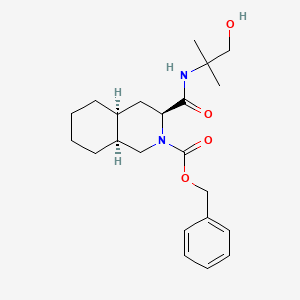

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)